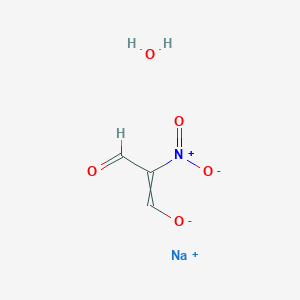![molecular formula C15H20ClNO2 B1378629 Benzyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate hydrochloride CAS No. 1421604-37-6](/img/structure/B1378629.png)
Benzyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate hydrochloride
Descripción general
Descripción
“Benzyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate hydrochloride” is a chemical compound with the molecular formula C15H20ClNO2 . It is used for pharmaceutical testing . Its unique structure offers exciting possibilities for studying biological processes and developing new therapeutic interventions.
Molecular Structure Analysis
The molecular structure of “Benzyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate hydrochloride” is defined by its molecular formula, C15H20ClNO2 . The compound contains a bicyclic heptane structure with an amino group and a carboxylate group, which are likely to influence its chemical behavior.Physical And Chemical Properties Analysis
“Benzyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate hydrochloride” is a powder at room temperature . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not specified in the available sources.Aplicaciones Científicas De Investigación
Cyclizations and Synthesis of Novel Compounds
- Reactions with levulinic acid and norbornane/ene amino acids produce methanodioxopyrrolo[1,2-a][3,1]benzoxazines and pyrrolo[1,2-a]pyridine derivatives. These reactions showcase the compound's potential in creating complex chemical structures (Stájer, Szabó, Csámpai & Sohár, 2004).
- It is used in the synthesis and stereostructural analysis of 3-amino-5- and -6-hydroxybicyclo[2.2.1]heptane-2-carboxylic acid diastereomers. This highlights its role in producing stereochemically complex molecules (Palkó, Sándor, Sohár & Fülöp, 2005).
Pharmaceutical and Medicinal Applications
- The synthesis of conformationally locked carbocyclic nucleosides derived from this compound demonstrates its utility in developing novel nucleoside analogues, potentially relevant in medicinal chemistry (Hřebabecký, Masojídková, Dračínský & Holý, 2006).
- Research on its derivatives shows its application in creating transport-specific bicyclic amino acids, which have implications in understanding and manipulating biological transport systems (Christensen, Handlogten, Vadgama, de la Cuesta, Ballesteros, Trigo & Avendaño, 1983).
Chemical Synthesis Techniques
- Its role in the facile synthesis of aminobicyclo[2.2.1]heptane-2-carboxylic acids underscores its importance in stereoselective synthesis techniques (Kim, Seo & Shin, 2015).
- Utilization in the synthesis of novel carbocyclic nucleoside analogues, particularly in the formation of complex bicyclic structures, highlights its versatility in organic synthesis (Hřebabecký, Dračínský & Holý, 2008).
Biochemical Applications
- Investigations into its behavior in rats, specifically focusing on a transport-specific bicyclic amino acid, provide insights into biochemical processes and potential therapeutic uses (Christensen & Cullen, 1969).
Safety And Hazards
Propiedades
IUPAC Name |
benzyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2.ClH/c16-14-12-7-6-11(8-12)13(14)15(17)18-9-10-4-2-1-3-5-10;/h1-5,11-14H,6-9,16H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOZPRJVBEUWLJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C(C2N)C(=O)OCC3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-ol](/img/structure/B1378550.png)





![2-[(Benzenesulfonyl)methyl]piperidine hydrochloride](/img/structure/B1378561.png)
![3-[(4-Bromophenyl)sulfanyl]azetidine hydrochloride](/img/structure/B1378562.png)

![4-[(Benzenesulfonyl)methyl]piperidine hydrochloride](/img/structure/B1378567.png)

